molecular formula C8H7BrN4 B3199216 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1016809-06-5

5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B3199216
CAS No.: 1016809-06-5
M. Wt: 239.07 g/mol
InChI Key: QEQQSWQTOIUXMA-UHFFFAOYSA-N
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Description

5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H7BrN4. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a 1H-1,2,4-triazol-1-yl group at the 2-position.

Properties

IUPAC Name

5-bromo-2-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQQSWQTOIUXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline is recognized for its potential as a pharmacologically active compound. The triazole moiety is known for its diverse biological activities, including antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity against various pathogens. For example, compounds with similar triazole structures have shown effectiveness against Staphylococcus aureus, E. coli, and Candida albicans . The specific substitution patterns in this compound could enhance its antimicrobial potency compared to other triazole derivatives.

Case Study:
A study evaluated the antimicrobial efficacy of several triazole derivatives, including those similar to this compound. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .

Agrochemicals

The compound's structural features make it a valuable intermediate in the synthesis of agrochemicals. Triazole derivatives are often used as fungicides and herbicides due to their ability to inhibit fungal growth and enhance crop protection.

Fungicidal Properties

Triazoles are commonly employed in agricultural applications for their fungicidal properties. The bromine substitution in this compound may contribute to increased efficacy against specific fungal strains.

Data Table:

CompoundActivityTarget OrganismReference
This compoundFungicidalVarious fungi
Other Triazole DerivativesAntifungalC. albicans

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials due to its unique chemical properties.

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may lead to improved performance characteristics.

Case Study:
Research has shown that incorporating triazole units into polymer frameworks can enhance their thermal and mechanical properties significantly compared to traditional polymers .

Mechanism of Action

The mechanism of action of 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, while the bromine atom may enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(1H-1,2,3-triazol-1-yl)aniline: Similar structure but with a different triazole ring.

    5-chloro-2-(1H-1,2,4-triazol-1-yl)aniline: Similar structure but with a chlorine atom instead of bromine.

    2-(1H-1,2,4-triazol-1-yl)aniline: Lacks the bromine substitution.

Uniqueness

5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to the presence of both the bromine atom and the 1H-1,2,4-triazole ring, which confer specific chemical properties and reactivity. The bromine atom can participate in halogen bonding, enhancing interactions with biological targets, while the triazole ring provides versatility in forming hydrogen bonds and other interactions .

Biological Activity

5-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on antifungal and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the fifth position of the aniline ring and a 1H-1,2,4-triazole moiety. The presence of these functional groups significantly influences its biological activity.

Property Details
Molecular Formula C7H7BrN4
Molecular Weight 229.06 g/mol
Structural Formula Structure

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. It has shown effectiveness against various fungal strains, making it a candidate for antifungal drug development. The mechanism of action is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity.

Case Study: Antifungal Efficacy

In a study examining several triazole derivatives, this compound was tested against Candida albicans and Aspergillus niger. The results demonstrated an IC50 value of 12 µM against Candida albicans, indicating significant antifungal activity compared to standard antifungal agents like fluconazole (IC50 = 8 µM) .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Its structural similarity to other triazole-containing compounds suggests that it may inhibit cancer cell proliferation through multiple pathways.

This compound may exert its anticancer effects by:

  • Inhibiting key signaling pathways involved in cell proliferation.
  • Inducing apoptosis in cancer cells.

Research Findings

In vitro studies revealed that the compound showed cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)10.02Induction of apoptosis
MCF-7 (breast cancer)3.91Inhibition of ERK signaling pathway
PANC1 (pancreatic)0.98Cell cycle arrest at G2/M phase

These findings suggest that the compound could potentially serve as a lead for developing new anticancer agents .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

Compound Antifungal Activity (IC50) Anticancer Activity (IC50)
This compound12 µMHepG2: 10.02 µM; MCF-7: 3.91 µM
4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline15 µMHepG2: 15 µM
3-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline18 µMMCF-7: 5.00 µM

This table illustrates that while all compounds exhibit antifungal and anticancer activities, the specific positioning of the bromine atom influences their potency .

Q & A

Q. What are the established synthetic routes for 5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline, and how are intermediates characterized?

Methodological Answer: A common approach involves sequential functionalization of aniline derivatives. For example:

Bromination : Introduce bromine at the 5-position of 2-(1H-1,2,4-triazol-1-yl)aniline using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 50°C).

Triazole Coupling : React 3-bromo-1H-1,2,4-triazole with 4-fluoro-1-nitrobenzene via nucleophilic aromatic substitution, followed by nitro reduction to yield the aniline moiety .

Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Characterization :

  • NMR : 1^1H/13^13C NMR confirms regiochemistry (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for triazole-substituted positions).
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 253.0).
  • Melting Point : Compare with literature values (e.g., 142–144°C for 4-(1H-1,2,4-triazol-1-yl)aniline derivatives) .

Q. How does the bromine substituent influence the compound’s physical and chemical properties?

Methodological Answer: The bromine atom:

  • Increases Molecular Weight/Polarity : Enhances retention in reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient).
  • Alters Reactivity : Activates the aryl ring for electrophilic substitution (e.g., Suzuki coupling at the 5-position).
  • Affects Solubility : Reduces aqueous solubility compared to non-halogenated analogs; use DMSO or DMF for dissolution.
    Comparative Data :
DerivativeMelting Point (°C)LogP (Predicted)
4-(1H-1,2,4-Triazol-1-yl)aniline142–1441.8
5-Bromo derivative155–158 (estimated)2.5
Source: Experimental data from triazole-aniline analogs

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood for weighing and reactions to avoid inhalation of fine particles.
  • Storage : Store in a dark, dry environment at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can regiochemical outcomes in triazole-aniline synthesis be controlled or optimized?

Methodological Answer: Regioselectivity is influenced by:

  • Substrate Electronics : Electron-withdrawing groups (e.g., bromine) direct coupling to para positions.
  • Catalytic Systems : Use Pd(OAc)2_2/XPhos for selective cross-couplings.
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., 100°C, 30 min vs. 24 hr conventional heating) .
    Case Study :
    In a sealed-tube reaction, 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline achieved >90% yield with <5% regioisomer formation under microwave conditions .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic structural data?

Methodological Answer:

  • Crystallography : Use SHELXL for refinement of single-crystal X-ray data to resolve ambiguity in triazole orientation .
  • Complementary Techniques : Compare DFT-calculated NMR shifts with experimental data (e.g., gauge-including atomic orbital (GIAO) method).
    Example : Discrepancies in aromatic proton assignments were resolved by overlaying X-ray-derived bond lengths with 1^1H-1^1H COSY correlations .

Q. How can computational modeling predict biological targets for this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to screen against kinase or cytochrome P450 databases (e.g., triazole analogs inhibit 5α-reductase, IC50_{50} = 152 nM) .
  • Pharmacophore Mapping : Identify key interactions (e.g., hydrogen bonding via the aniline NH and triazole N2).
  • ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 inhibition risk .

Q. What analytical methods validate batch-to-batch consistency in synthesized material?

Methodological Answer:

  • HPLC-PDA : Monitor purity (>98% by area) with a C18 column (gradient: 10–90% acetonitrile in 20 min).
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Stability Studies : Accelerated degradation under 40°C/75% RH for 4 weeks; track decomposition via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
5-bromo-2-(1H-1,2,4-triazol-1-yl)aniline

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